Oxcarbazepine: A Review of its Pharmacological Properties and Therapeutic Applications in Neurological Disorders
Oxcarbazepine (10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a second-generation antiepileptic drug (AED) structurally derived from carbamazepine, developed to enhance therapeutic efficacy while minimizing adverse effects. First approved in Europe in 1990 and later by the FDA in 2000, it addresses critical limitations of first-generation AEDs through a distinct metabolic pathway. Unlike carbamazepine, oxcarbazepine undergoes rapid presystemic reduction to its active metabolite, 10-hydroxy-carbazepine (MHD), bypassing the formation of epoxide intermediates associated with hematological and hepatic toxicity. This pharmacological refinement translates to improved tolerability, reduced drug interactions, and a lower risk of severe hypersensitivity reactions. As a voltage-gated sodium channel modulator, oxcarbazepine stabilizes hyperexcited neuronal membranes and inhibits repetitive neuronal firing, making it a cornerstone in managing focal epilepsy. Beyond its primary indication, emerging evidence supports its utility in bipolar disorder and neuropathic pain syndromes. This review comprehensively examines oxcarbazepine’s molecular mechanisms, pharmacokinetic profile, clinical applications across neurological disorders, and safety considerations, consolidating its role as a versatile therapeutic agent in modern neurology.
Chemical Structure and Pharmacokinetics
Oxcarbazepine (C15H12N2O2) features a keto-substitution at the 10,11-position of the dibenzazepine nucleus, differentiating it from carbamazepine’s carbon-carbon double bond. This structural modification fundamentally alters its metabolism. Following oral administration, oxcarbazepine exhibits near-complete absorption (≥95%), with peak plasma concentrations (Tmax) achieved within 4–6 hours. Food does not significantly impact bioavailability. Approximately 60% of circulating drug binds to plasma proteins, primarily albumin. The pivotal metabolic step involves cytosolic arylketone reductases in the liver, which rapidly convert oxcarbazepine to MHD, its primary pharmacologically active metabolite. MHD accounts for approximately 70% of the antiepileptic activity. Subsequent glucuronidation by UGT1A9/2B7 and renal excretion of inactive conjugates constitute the elimination pathway. MHD demonstrates linear pharmacokinetics within the therapeutic dose range (300–2400 mg/day), with a half-life of 8–10 hours, necessitating twice-daily dosing. Renal excretion eliminates >95% of MHD, mandating dose adjustments in renal impairment (CrCl <30 mL/min). Oxcarbazepine minimally induces CYP3A4/5 and weakly inhibits CYP2C19, resulting in fewer drug interactions than carbamazepine, though interactions with hormonal contraceptives and phenytoin require monitoring.
Mechanism of Action
Oxcarbazepine and MHD exert antiepileptic effects primarily through voltage-dependent blockade of sodium channels (Nav1.1, Nav1.2, Nav1.5, Nav1.6) in hyperexcitable neurons. They bind preferentially to the inactivated state of the channel, prolonging inactivation and reducing high-frequency repetitive firing without affecting physiological neurotransmission. This use-dependent inhibition stabilizes neuronal membranes and prevents seizure propagation. Electrophysiological studies reveal enhanced inactivation at more depolarized potentials, contributing to neuronal selectivity. Additionally, oxcarbazepine modulates high-voltage-activated calcium channels (N-type and P/Q-type), potentially augmenting seizure control. Unlike carbamazepine, it exhibits negligible affinity for adenosine receptors. Recent research indicates MHD may potentiate potassium efflux via Kv7.2/7.3 (KCNQ) channels, further stabilizing resting membrane potential. At clinically relevant concentrations, oxcarbazepine does not significantly interact with GABAA, glutamate, or glycine receptors. The selective sodium channel modulation underpins its efficacy in focal seizures while minimizing sedative or cognitive effects. In bipolar disorder, this mechanism may normalize aberrant neuronal excitability in limbic circuits, though effects on monoaminergic systems require further elucidation.
Therapeutic Applications
Oxcarbazepine holds established efficacy as monotherapy and adjunctive treatment for focal (partial-onset) seizures with or without secondary generalization in adults and children ≥2 years. Phase III trials demonstrate 40–50% responder rates (≥50% seizure reduction) at doses of 1200–2400 mg/day in refractory epilepsy. Monotherapy studies show non-inferiority to carbamazepine, phenytoin, and valproate, with improved tolerability. Pediatric data support weight-based dosing (20–45 mg/kg/day), achieving similar efficacy. Beyond epilepsy, oxcarbazepine is FDA-approved for bipolar I disorder maintenance therapy, reducing relapse risk in manic/hypomanic phases. Controlled trials report significant reductions in Young Mania Rating Scale scores compared to placebo. Emerging off-label applications include trigeminal neuralgia, where it reduces paroxysmal pain intensity by inhibiting ectopic discharges in damaged nerves. Small studies suggest benefits in diabetic neuropathy and postherpetic neuralgia, though gabapentinoids remain first-line. Preliminary evidence also explores its use in borderline personality disorder and alcohol withdrawal syndrome, leveraging mood-stabilizing properties. However, its efficacy in generalized epilepsies (e.g., absence, myoclonic seizures) remains unproven, and caution is warranted due to potential aggravation.
Clinical Efficacy and Safety Profile
Oxcarbazepine demonstrates robust long-term efficacy in epilepsy management. A 7-year extension study reported sustained seizure freedom in 47% of adults on monotherapy. In bipolar disorder, maintenance therapy significantly delays manic relapse (hazard ratio: 0.46 vs. placebo). The safety profile is favorable relative to older AEDs. Common adverse events (≥10%) include dizziness (22–49%), somnolence (20–36%), headache (13–32%), diplopia (15–40%), nausea/vomiting (15–30%), and hyponatremia (2.5–30%). Hyponatremia (serum Na+ <135 mmol/L), mediated by MHD’s renal effects on aquaporin-2 and arginine vasopressin, is typically asymptomatic but necessitates baseline and periodic sodium monitoring, especially in elderly patients or those on diuretics. Severe cutaneous reactions (e.g., Stevens-Johnson syndrome) occur in 0.3% of patients, significantly lower than carbamazepine (5–10%), partly due to minimal epoxide formation. Cross-reactivity with carbamazepine in HLA-B*1502-positive Asians warrants genetic testing. Cognitive effects are generally mild, with meta-analyses showing superior neuropsychological tolerability versus phenobarbital or topiramate. Teratogenicity data from pregnancy registries indicate a lower risk of major congenital malformations (2.2–3.0%) compared to valproate (9–11%), though supplementation with high-dose folic acid is recommended.
Dosage and Administration
Oxcarbazepine dosing requires individualization based on indication, age, weight, and renal function. For adult epilepsy monotherapy, initiate at 300 mg twice daily, titrating weekly by 600 mg/day increments to a target of 1200–2400 mg/day. Adjunctive therapy starts at 600 mg/day in two divided doses, increasing weekly by ≤600 mg/day to 1200 mg/day; doses >2400 mg/day confer limited additional benefit. Pediatric dosing (children 4–16 years) begins at 8–10 mg/kg/day in two doses, titrated to 20–45 mg/kg/day, not exceeding 1800 mg/day. For bipolar disorder, initiate at 300 mg twice daily, escalating to 1200–1800 mg/day. Tablets should be swallowed whole; oral suspension (60 mg/mL) offers flexibility. Renal impairment (CrCl <30 mL/min) necessitates a 50% initial dose reduction and slower titration. Concomitant strong CYP3A4 inducers (e.g., rifampin) may reduce MHD exposure by 30–40%, requiring dose adjustments. Conversely, oxcarbazepine reduces exposure to hormonal contraceptives (ethinylestradiol AUC ↓48–52%) and simvastatin (AUC ↓36%), necessitating alternative contraception and lipid monitoring. Abrupt withdrawal risks seizure breakthrough or mood destabilization; taper over ≥1 week.

Literature References
- Beydoun A, DuPont S, Zhou D, Matta M, Nagire V, Lagae L. Current role of carbamazepine and oxcarbazepine in the management of epilepsy. Seizure. 2020;83:251-263. doi:10.1016/j.seizure.2020.10.018
- Glauser T, Ben-Menachem E, Bourgeois B, et al. Updated ILAE evidence review of antiepileptic drug efficacy and effectiveness as initial monotherapy for epileptic seizures and syndromes. Epilepsia. 2013;54(3):551-563. doi:10.1111/epi.12074
- Vieta E, Cruz N, García-Campayo J, et al. A double-blind, randomized, placebo-controlled prophylaxis trial of oxcarbazepine as adjunctive treatment to lithium in the long-term treatment of bipolar I and II disorder. International Journal of Neuropsychopharmacology. 2008;11(4):445-452. doi:10.1017/S1461145707008024
- Zaccara G, Gangemi P, Perucca P, Specchio L. The adverse event profile of oxcarbazepine: A meta-analysis of randomized controlled trials. European Journal of Neurology. 2015;22(2):351-358. doi:10.1111/ene.12591
- Schmidt D, Elger CE. What is the evidence for oxcarbazepine in the treatment of bipolar disorder?. Expert Opinion on Pharmacotherapy. 2004;5(7):1629-1639. doi:10.1517/14656566.5.7.1629